N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide is a benzothiazole-derived compound featuring a dimethylsulfamoyl group at the 6-position of the benzothiazole ring and a 3,4,5-triethoxybenzamide substituent at the 2-position.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-6-29-17-11-14(12-18(30-7-2)20(17)31-8-3)21(26)24-22-23-16-10-9-15(13-19(16)32-22)33(27,28)25(4)5/h9-13H,6-8H2,1-5H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPZRLNZVOANGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions using dimethylsulfamoyl chloride. The final step involves the coupling of the benzothiazole derivative with 3,4,5-triethoxybenzoic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylsulfamoyl group may enhance the compound’s binding affinity and specificity. The ethoxy groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Binding Affinity and Activity
Key Compound: N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) Acetamide (BTA)
- Structural Differences :
- Benzothiazole Substituent : BTA features a trifluoromethyl (CF₃) group at position 6, whereas the target compound has a dimethylsulfamoyl group (SO₂NMe₂).
- Benzamide Substituent : BTA contains a 3,4,5-trimethoxyphenyl acetamide, contrasting with the target’s 3,4,5-triethoxybenzamide.
- Activity: BTA exhibits a pIC₅₀ of 7.8 against CK-1δ, with a GlideXP docking score of -3.78 kcal/mol.
- Implications: The CF₃ group in BTA may enhance metabolic stability and lipophilicity, whereas the SO₂NMe₂ group in the target compound could improve solubility and polar interactions.
Key Compound: N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Structural Differences :
- Benzothiazole Substituents : Dichloro groups at positions 4 and 5 vs. dimethylsulfamoyl at position 6 in the target compound.
- Benzamide Substituent : 3,5-Dimethoxybenzamide vs. 3,4,5-triethoxybenzamide.
- Implications :
- Chlorine atoms may enhance halogen bonding but reduce solubility compared to the sulfonamide group in the target compound.
Pharmacokinetic and Physicochemical Properties
- Solubility : The target’s SO₂NMe₂ group may enhance aqueous solubility compared to BTA’s CF₃ and the dichloro analog’s Cl substituents.
- Lipophilicity (LogP) : Triethoxy groups likely increase LogP relative to trimethoxy (BTA), affecting membrane permeability.
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A benzothiazole ring , which is known for its pharmacological properties.
- A dimethylsulfamoyl group , enhancing solubility and bioavailability.
- A triethoxybenzamide moiety , which may influence binding affinity to biological targets.
The molecular formula is with a molecular weight of approximately 393.55 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole moiety can bind to various enzymes or receptors, potentially modulating their activity. The dimethylsulfamoyl group plays a crucial role in enhancing the compound's solubility and bioavailability, while the triethoxybenzamide moiety may improve binding affinity to target molecules. These interactions can lead to significant biological effects, including antitumor and antimicrobial activities.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit considerable antitumor activity. In vitro assays have been conducted on various cancer cell lines to evaluate the efficacy of this compound:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Cell Culture |
| HCC827 | 6.48 ± 0.11 | 2D Cell Culture |
| NCI-H358 | 20.46 ± 8.63 | 3D Cell Culture |
These results demonstrate that the compound shows a higher potency in two-dimensional assays compared to three-dimensional models, suggesting a potential for further development as an antitumor agent .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity against various pathogens:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Saccharomyces cerevisiae | Low |
The compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential use in treating bacterial infections .
Study on Antitumor Efficacy
A detailed study involving the testing of various benzothiazole derivatives revealed that compounds similar to this compound demonstrated notable antiproliferative effects on human lung cancer cell lines. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to determine the effectiveness of these compounds in inhibiting cell growth .
Mechanistic Insights
Research has shown that the mechanism by which these compounds exert their antitumor effects often involves binding to DNA within the minor groove. This interaction can disrupt normal cellular functions and lead to apoptosis in cancer cells. The presence of specific functional groups in the compound enhances its ability to bind effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
